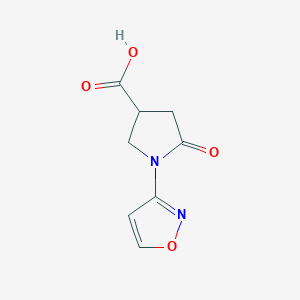

1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid

描述

1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidinone core (5-oxopyrrolidine) substituted with an isoxazole moiety at the N1 position and a carboxylic acid group at the C3 position. The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, contributes to enhanced metabolic stability and bioactivity, making derivatives of this class promising candidates for drug discovery .

属性

IUPAC Name |

1-(1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-7-3-5(8(12)13)4-10(7)6-1-2-14-9-6/h1-2,5H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOOJYZDFJWSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=NOC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of Isoxazole Precursors

The synthesis of 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid typically begins with the preparation of isoxazole intermediates, especially 3-isoxazolecarboxylic acid derivatives, which serve as key building blocks.

Hydroxylamine Reaction with Precursors : One industrially applicable method involves reacting compounds such as ethoxycarbonylnitrile oxide with vinyl ethers to form ethyl 5-ethoxyisoxazoline-3-carboxylate, which is then converted to ethyl 3-isoxazolecarboxylate by removal of the ethoxy group. Hydroxylamine hydrochloride is used to form the isoxazole ring under controlled temperatures (0 to 40°C), often in solvents like ethanol or ethyl ether. The reaction mixture is then worked up by extraction and acid-base treatment to isolate the isoxazole carboxylic acid intermediate.

Alkali Treatment and Acidification : Subsequent treatment with sodium hydroxide at room temperature followed by acidification with hydrochloric acid leads to crystallization of the isoxazole carboxylic acid. This step is critical to obtain the pure acid form suitable for further transformations.

Mo(CO)6-Mediated Ring Expansion to Pyrrolidinone Derivatives

A novel and effective synthetic strategy involves the use of molybdenum hexacarbonyl (Mo(CO)6) to mediate ring expansion and rearrangement reactions that convert isoxazole derivatives into 4-oxo-1,4-dihydropyridine-3-carboxylates, which are structurally related to this compound.

Mechanism : The process starts with methyl 2-(isoxazol-5-yl)-3-oxopropanoates undergoing reductive ring opening by Mo(CO)6 in the presence of water and acetonitrile at moderate temperatures (60-70°C). This generates enamine intermediates which cyclize to form pyridone or pyrrolidinone rings.

Reaction Conditions and Yields : Optimal yields (up to 74%) are achieved at 70°C over 24 hours. Higher temperatures reduce reaction times but lead to resinification and lower yields due to side reactions such as deacylation of intermediates.

Substrate Scope : Various substituted isoxazoles have been successfully transformed using this method, demonstrating its versatility. However, some substrates lead to resinification or low yields, indicating sensitivity to substituent effects.

Alternative Reduction Methods and Their Limitations

- Attempts to use other reducing agents such as sodium borohydride with nickel sulfate, hydrogenation with platinum oxide or Raney nickel catalysts were explored but failed to produce the desired pyrrolidinone derivatives efficiently. These methods led to complex mixtures without the target compound, highlighting the unique catalytic role of Mo(CO)6 in facilitating both reductive ring opening and cyclization.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of isoxazole intermediate | Hydroxylamine hydrochloride, EtOH, 0-40°C | Mixture of isoxazoline esters | Requires careful temperature control |

| 2 | Alkali treatment and acidification | NaOH (5N), HCl to pH 2, extraction | 3-Isoxazolecarboxylic acid | Crystallization from ethyl acetate |

| 3 | Mo(CO)6-mediated ring expansion | Mo(CO)6, H2O, MeCN, 60-70°C, 1-2 days | 4-Oxo-1,4-dihydropyridine derivatives (up to 74%) | Side reactions at higher temps |

| 4 | Alternative reductions (unsuccessful) | NaBH4/NiSO4, H2/PtO2, H2/Ni Raney | No target product | Complex mixtures, no pyrrolidinone formed |

Detailed Research Findings and Considerations

The Mo(CO)6-mediated method is currently the most effective for synthesizing derivatives structurally similar to this compound, offering a balance of yield and selectivity.

The reaction mechanism involves reductive ring opening of the isoxazole ring to an enamine intermediate, followed by intramolecular cyclization to form the pyrrolidinone ring.

The process is sensitive to temperature and substrate substitution patterns; careful optimization is necessary to avoid side reactions such as resinification or deacylation.

The isoxazole intermediates can be synthesized via cycloaddition of nitrile oxides to alkynes , followed by functional group transformations such as cyanation and esterification, providing a modular approach to diverse derivatives.

Characterization of products is confirmed by NMR, HRMS, and in some cases, single-crystal X-ray diffraction, ensuring structural integrity and purity.

化学反应分析

Types of Reactions

1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of isoxazole compounds exhibit potent anticancer properties. For instance, a study focusing on isoxazole derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies revealed that modifications to the isoxazole ring could enhance biological activity against specific cancer types .

Neuroprotective Effects

1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid has been investigated for its neuroprotective effects. Compounds in this class have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have reported that these compounds can modulate mitochondrial function and reduce neuronal apoptosis .

Enzyme Inhibition

Case Study: Protein Kinase Inhibition

Recent studies have highlighted the potential of isoxazole derivatives as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For example, one study identified a series of isoxazole-based compounds that selectively inhibited casein kinase 1 δ (CK1δ). These inhibitors were shown to affect cellular signaling pathways involved in cell proliferation and survival, making them potential candidates for further development in cancer therapeutics .

Antimicrobial Properties

Inhibition of Pathogenic Bacteria

The antimicrobial activity of isoxazole derivatives has been documented in several studies. Compounds similar to this compound have demonstrated effectiveness against a range of pathogenic bacteria, including strains resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Agricultural Applications

Pesticidal Activity

There is emerging interest in the use of isoxazole derivatives as agrochemicals. Studies have shown that certain compounds within this class exhibit herbicidal and fungicidal properties, making them suitable for agricultural applications. Research into the efficacy of these compounds against specific pests has indicated potential for development into commercial agricultural products .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy across various applications. SAR studies have focused on modifying the substituents on the isoxazole ring and pyrrolidine structure to enhance biological activity while minimizing toxicity .

作用机制

The mechanism of action of 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antinociceptive activity is assessed using thermal irritation models in animal studies . The compound may interact with receptors or enzymes involved in pain perception, leading to its observed effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Pharmacological Profiles

- Antioxidant Activity : The 5-chloro-2-hydroxyphenyl derivatives exhibit remarkable antioxidant properties. For instance, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated 1.5× higher DPPH radical scavenging activity than ascorbic acid .

- Structural Flexibility : Allyl and imidazole-substituted derivatives (e.g., 1-allyl-5-oxopyrrolidine-3-carboxylic acid) are versatile intermediates for generating libraries of bioactive molecules .

Table 2: Key Pharmacological Data

Physicochemical Properties

- Melting Points : Derivatives with aromatic substituents (e.g., 4-carboxyphenyl) exhibit high melting points (~290°C with decomposition), while alkyl-substituted analogs (e.g., 1-methyl) have lower thermal stability .

- Solubility : The presence of polar groups (e.g., carboxylic acid, hydroxyl) enhances aqueous solubility, whereas hydrophobic substituents (e.g., indol-3-yl) reduce it .

生物活性

1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound notable for its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features both isoxazole and pyrrolidine rings, contributing to its diverse biological profile. Its molecular formula is with a molecular weight of approximately 196.16 g/mol. The unique combination of these rings allows for various modifications, enhancing its utility in medicinal chemistry.

This compound interacts with biological targets through several mechanisms:

- Binding Affinity : The compound binds to specific receptors or enzymes, influencing various biochemical pathways.

- Cellular Effects : It exhibits effects at the molecular and cellular levels, such as modulation of enzyme activity and interference with cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound:

- Gram-positive Bacteria : Compounds derived from this structure demonstrated significant activity against multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 1a | S. aureus | < 128 |

| 1b | E. faecalis | < 128 |

Anticancer Activity

The anticancer properties have been explored using cell lines such as A549 (human lung cancer). The following findings were observed:

- Cytotoxicity : The compound's derivatives showed varying degrees of cytotoxicity, with some reducing cell viability significantly compared to controls .

| Compound | Viability Reduction (%) | p-value |

|---|---|---|

| 1a | 63.4 | < 0.05 |

| 1b | 21.2 | < 0.001 |

Study on Mitochondrial Function

A pivotal study investigated the effects of isoxazole derivatives on mitochondrial permeability transition pores (mtPTP). The results indicated that certain derivatives enhanced calcium retention capacity in mitochondria, which is crucial for preventing cell death under pathological conditions .

Structure-Activity Relationship (SAR)

Research has focused on optimizing the structure of isoxazole derivatives to improve their biological activities:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。